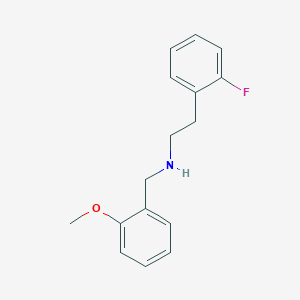

2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

描述

2-(2-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a fluorophenyl group at the 2-position of the phenethylamine core and an N-(2-methoxybenzyl) substitution. This compound belongs to the broader NBOMe (N-methoxybenzyl) family, which includes potent 5-HT2A receptor agonists. Unlike its more widely studied analogs (e.g., 25I-NBOMe, 25C-NBOMe), this derivative features a fluorine atom on the phenyl ring rather than halogens (I, Br, Cl) at the 4-position of dimethoxyphenyl systems . Its structural uniqueness may influence receptor binding, metabolic stability, and toxicity, warranting comparative analysis with related compounds.

属性

IUPAC Name |

2-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-16-9-5-3-7-14(16)12-18-11-10-13-6-2-4-8-15(13)17/h2-9,18H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMSLKVAOYKPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-methoxybenzylamine.

Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with 2-methoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Pharmacological Properties

Psychoactive Effects

The compound exhibits psychoactive effects similar to those found in other phenethylamines. Research indicates that it may interact with serotonin receptors, potentially leading to hallucinogenic effects. The specific interaction profiles can vary based on structural modifications, which influence potency and safety profiles.

Metabolism and Toxicity

Studies have shown that compounds structurally related to 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine undergo significant metabolic transformations in the liver. For instance, the metabolic stability and clearance rates have been characterized using human hepatocyte models, revealing insights into how such compounds are processed in biological systems . Understanding these metabolic pathways is crucial for assessing toxicity and potential therapeutic indices.

Scientific Research Applications

-

Analytical Chemistry

The compound has been utilized in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for detecting new psychoactive substances (NPS) in biological samples. These methods are essential for forensic toxicology, helping to identify and quantify substances in cases of suspected overdose or poisoning . -

Clinical Case Studies

Clinical reports have documented cases of intoxication involving similar compounds, highlighting the need for improved detection methods in emergency medicine. For example, a case involving 25I-NBOMe—a structurally related compound—illustrated the challenges faced by medical professionals when diagnosing NPS exposure due to the lack of reliable screening tests . Such case studies emphasize the importance of understanding the pharmacodynamics of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine and its analogs. -

Research on Abuse Potential

Given its classification as a controlled substance in various jurisdictions, research into the abuse potential of this compound is vital. Studies have indicated that modifications to the phenethylamine structure can significantly alter the compound's addictive properties and overall safety profile .

作用机制

The mechanism of action of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl and methoxybenzyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

相似化合物的比较

Core Structural Features

The compound shares the N-(2-methoxybenzyl)ethanamine backbone common to NBOMe derivatives but diverges in the phenyl ring substituents. Key comparisons include:

Key Observations :

- The absence of methoxy groups on the phenyl ring distinguishes the target compound from most NBOMe derivatives, which typically feature 2,5-dimethoxy substitutions .

Pharmacological and Receptor Binding Profiles

5-HT2A Receptor Affinity

- 25B-NBOMe : Binds 5-HT2A with pKi = 8.57 .

- 25B-NBF : Shows similar affinity (pKi = 8.57) despite a fluorobenzyl substituent .

- Target Compound : Predicted lower affinity due to lack of methoxy groups, which are critical for 5-HT2A agonism in NBOMe derivatives . Fluorine’s electronegativity may enhance binding but requires empirical validation.

Functional Activity

- 25I-NBOMe : Full agonist at 5-HT2A with EC50 = 0.3 nM .

- 24H-NBF : Retains agonist activity but with reduced potency compared to methoxybenzyl analogs .

- Target Compound : Likely partial agonism or reduced efficacy due to altered substituent geometry .

Metabolic and Toxicological Comparisons

Metabolic Pathways

- 25B-NBOMe : Metabolized via O-demethylation, hydroxylation, and glucuronidation .

- 25B-NBF : Undergoes N-debenzylation and fluorobenzyl oxidation, producing metabolites detectable in hepatocytes .

- Target Compound : Expected to undergo similar N-debenzylation but with unique fluorophenyl metabolites (e.g., fluorinated catechols).

Toxicity Profiles

生物活性

2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a compound belonging to the phenethylamine class, which has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxybenzyl moiety, which contribute to its unique pharmacological profile. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, while the methoxy group can influence its interaction with biological targets.

Research indicates that 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine may interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant as it suggests potential psychoactive effects similar to other compounds in the phenethylamine class. The mechanism involves modulation of neurotransmitter systems, which can lead to various physiological responses.

Binding Affinity and Receptor Interaction

Studies have shown that compounds structurally related to 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine exhibit varying degrees of binding affinity to serotonin receptors. For instance, related compounds like 25B-NBF have demonstrated significant activity at the 5-HT2A receptor, highlighting the importance of structural modifications in determining biological effects .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 25B-NBF | Contains bromine and dimethoxy groups | Psychoactive substance with serotonin receptor activity |

| 25I-NBOMe | Iodine substitution on the phenyl ring | Targeting serotonin receptors for imaging |

| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | Complex structure with multiple substitutions | Potent agonist at serotonin receptors |

Case Studies and Research Findings

- Clinical Observations : A report on a patient exposed to a related compound (25I-NBOMe) highlighted acute effects such as tachycardia and agitation, emphasizing the need for careful monitoring of compounds within this class due to their potent biological effects .

- In Vitro Studies : Functional assays using luminescent readouts have characterized various positional isomers of related compounds, revealing that specific substitutions significantly affect receptor activation and downstream signaling pathways. For instance, certain isomers demonstrated EC50 values in the nanomolar range, indicating high potency .

- Metabolism Studies : Research into the metabolic pathways of similar phenethylamines has identified numerous metabolites formed through hepatic processing. These studies are crucial for understanding the pharmacokinetics and potential toxicity associated with these compounds .

Safety Profile and Toxicology

The safety profile of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine remains under investigation. Related substances have been associated with severe intoxication cases, necessitating ongoing research into their toxicological effects and metabolic pathways .

常见问题

Q. What is the structural classification of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine, and how does it relate to other phenethylamine derivatives?

Answer: This compound belongs to the N-benzyl-substituted phenethylamine class, characterized by a phenethylamine backbone (a benzene ring attached to an ethylamine chain) modified with a 2-fluorophenyl group at the ethanamine position and an N-(2-methoxybenzyl) substitution. Structurally, it is analogous to the 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe), where the phenyl ring is substituted with halogens (e.g., Br, I) and methoxy groups. However, its 2-fluorophenyl moiety distinguishes it from typical 25X-NBOMe derivatives, which feature 2,5-dimethoxy-4-substituted phenyl groups. This structural variation likely alters receptor binding affinity and metabolic stability compared to halogenated analogs .

Q. What synthetic strategies are employed to prepare 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine?

Answer: The compound can be synthesized via reductive alkylation:

Intermediate Preparation : React 2-fluorophenethylamine with 2-methoxybenzaldehyde under acidic conditions to form a Schiff base.

Reduction : Reduce the imine bond using sodium cyanoborohydride (NaBH3CN) or similar reagents to yield the final N-benzyl product.

Purification : Use column chromatography or recrystallization for purity.

This method parallels the synthesis of 25X-NBOMe derivatives, where halogenated 2C-X phenethylamines are alkylated with substituted benzaldehydes .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the binding affinity of this compound to serotonin receptors (e.g., 5-HT2A)?

Answer:

- Radioligand Binding Assays : Use transfected HEK-293 or CHO cells expressing human 5-HT2A receptors. Compete the compound against a radiolabeled antagonist (e.g., [³H]ketanserin) to calculate Ki values. Include positive controls (e.g., 25B-NBOMe, pKi = 8.57 for 5-HT2A) and negative controls (e.g., ketanserin) .

- Functional Assays : Measure intracellular calcium flux or IP3 accumulation to assess agonist/antagonist activity. Compare efficacy to reference agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) .

Q. What in vitro models are appropriate for studying the metabolic stability and pathways of this compound?

Answer:

- Human Hepatocyte Incubations : Incubate the compound with pooled human hepatocytes (e.g., 1 µM concentration) and analyze metabolites via LC-HRMS. Monitor phase I (oxidation, N-dealkylation) and phase II (glucuronidation) metabolism.

- Cytochrome P450 Inhibition Studies : Use recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) to identify metabolic enzymes involved. Compare results to structurally related compounds like 25B-NBOMe, which undergoes O-demethylation and hydroxylation .

Q. How might fluorophenyl substitution at the 2-position impact pharmacological activity compared to 4-halogenated analogs (e.g., 25B-NBOMe)?

Answer:

- Steric and Electronic Effects : The 2-fluoro substituent may reduce steric hindrance at the receptor binding site compared to bulkier 4-bromo or 4-iodo groups, potentially increasing affinity. However, electron-withdrawing fluorine could alter π-π interactions with aromatic residues in the 5-HT2A receptor.

- Selectivity : Fluorine’s small size may enhance selectivity for 5-HT2A over 5-HT2C receptors, as seen in N-benzyl derivatives with fluorinated substituents .

Q. What analytical techniques are recommended for detecting this compound in biological matrices (e.g., serum, urine)?

Answer:

- HPLC-MS/MS : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Monitor transitions for the parent ion (e.g., m/z 330 → 121 for the 2-methoxybenzyl fragment) and quantify using a deuterated internal standard (e.g., 25H-NBOMe-d3).

- Method Validation : Assess linearity (1–500 pg/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Cross-validate with HRMS for structural confirmation .

Q. How can researchers address contradictions in reported toxicological data for structurally related N-benzyl phenethylamines?

Answer:

- Comparative Dose-Response Studies : Evaluate toxicity in parallel with analogs (e.g., 25C-NBOMe, 25I-NBOMe) using in vitro models (e.g., cardiomyocyte viability assays) and in vivo zebrafish assays.

- Mechanistic Studies : Use transcriptomics or calcium imaging to identify cardiotoxic pathways (e.g., hERG channel inhibition) and correlate with structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。